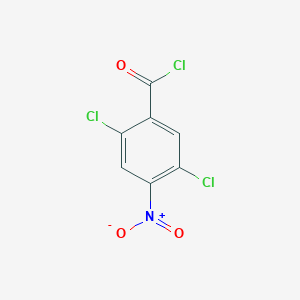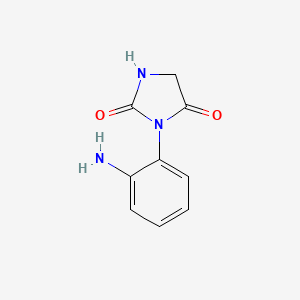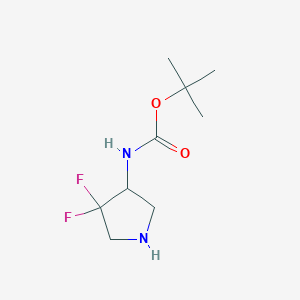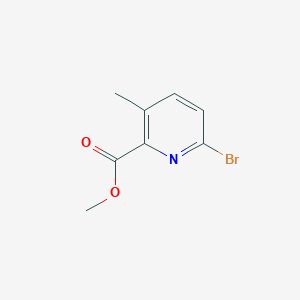
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
Übersicht
Beschreibung
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1820718-61-3 . It has a molecular weight of 227.14 .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole, a component of the compound, was achieved by German chemists Otto Dimroth and Gustav Fester in 1910 by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 hours . Sodium azide can be used in place of HN3 if the solution is acidified .Molecular Structure Analysis
The InChI Code of the compound is 1S/C7H14N4.2ClH/c8-4-2-1-3-6-11-7-5-9-10-11;;/h5,7H,1-4,6,8H2;2*1H . This indicates that the compound consists of a 1H-1,2,3-triazol-1-yl group attached to a pentan-1-amine group, along with two hydrochloride groups.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 227.14 . The compound is highly stable, like all triazoles .Wissenschaftliche Forschungsanwendungen
Supramolecular Metallogels
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: , a compound structurally related to the one , has been used to synthesize new supramolecular metallogels. These metallogels have potential applications in biomedicine , sensors , catalysis , and environmental remediation due to their viscoelastic properties and ability to form stable and homogeneous gels .
Drug Discovery
The triazole ring, found in the structure of the compound, is a common motif in pharmaceuticals. It’s known for high chemical stability and hydrogen bonding ability, making it valuable in the development of new medicinal compounds, including anticonvulsants , antibiotics , and anticancer drugs .
Nanotube Production
Triazole derivatives have been utilized in the production of nanotubes. This application is significant in the field of nanotechnology , where the unique properties of nanotubes can be harnessed for various technological advancements .
Agrochemicals
Compounds containing the triazole core are used in the manufacturing of agrochemicals. These chemicals play a crucial role in agriculture by protecting crops from pests and diseases, thereby enhancing food security .
Corrosion Inhibitors
The triazole derivatives are also applied as corrosion inhibitors, particularly for copper alloys. This application is essential in industrial maintenance and preservation of machinery and structures .
Material Science
Due to its versatile nature, the triazole compound is used in material science, particularly in the development of photostabilizers , dyes , and photographic materials . These materials are crucial for various industries, including the printing and textile industries .
Bioconjugation Strategies
The compound’s derivatives have relevance in bioconjugation strategies. This involves attaching biomolecules to other molecules, which can be used in drug delivery systems and diagnostic assays .
Supramolecular Chemistry
Lastly, the triazole ring is significant in supramolecular chemistry, where it contributes to the creation of complex structures with specific functions. This has implications in the development of liquid crystals and polymeric materials .
Eigenschaften
IUPAC Name |
5-(triazol-1-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c8-4-2-1-3-6-11-7-5-9-10-11;/h5,7H,1-4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVAKTWVHSHKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)


![6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1446744.png)





